molecular formula C19H23BO3 B2419244 Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol CAS No. 857934-86-2

Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol

Cat. No.: B2419244
CAS No.: 857934-86-2
M. Wt: 310.2
InChI Key: KTGUGSQWEASZFS-UHFFFAOYSA-N
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Description

Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol is a chemical compound that belongs to the class of boronic esters. This compound is characterized by the presence of a phenyl group attached to a dioxaborolane ring, which is further connected to another phenyl group through a methanol moiety. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol typically involves the reaction of 4-bromo-phenylmethanol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve the efficiency and yield. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The boronic ester moiety can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate, are used for Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ketone.

    Reduction: this compound.

    Substitution: Various biaryl compounds depending on the coupling partner used.

Scientific Research Applications

Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol has several applications in scientific research:

Comparison with Similar Compounds

Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol can be compared with other boronic esters, such as:

These compounds share similar structural features but differ in their functional groups, which can influence their reactivity and applications. This compound is unique due to the presence of both a boronic ester and a methanol moiety, making it versatile for various synthetic applications.

Properties

IUPAC Name

phenyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-12-10-15(11-13-16)17(21)14-8-6-5-7-9-14/h5-13,17,21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGUGSQWEASZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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